N-(6-Methoxy-4-methylquinolin-8-yl)acetamide
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Overview
Description
N-(6-Methoxy-4-methylquinolin-8-yl)acetamide is an organic compound with the molecular formula C13H14N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methoxy-4-methylquinolin-8-yl)acetamide typically involves the acylation of 6-methoxy-4-methylquinoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methoxy-4-methylquinolin-8-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
N-(6-Methoxy-4-methylquinolin-8-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-(6-Methoxy-4-methylquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Methoxyquinolin-8-yl)acetamide
- N-(4-Methylquinolin-8-yl)acetamide
- N-(6-Methoxy-4-methylquinolin-8-yl)benzamide
Uniqueness
N-(6-Methoxy-4-methylquinolin-8-yl)acetamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
N-(6-methoxy-4-methylquinolin-8-yl)acetamide |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-14-13-11(8)6-10(17-3)7-12(13)15-9(2)16/h4-7H,1-3H3,(H,15,16) |
InChI Key |
JASDGHBARYUAPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=C1)NC(=O)C)OC |
Origin of Product |
United States |
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